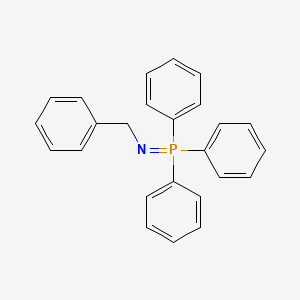
(Benzylimino)(triphenyl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Benzylimino)(triphenyl)-lambda~5~-phosphane is an organophosphorus compound that features a phosphorus atom bonded to a benzylimino group and three phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Benzylimino)(triphenyl)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with benzylamine under specific conditions. One common method includes the use of a solvent such as toluene or dichloromethane, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of purification techniques such as recrystallization or chromatography is essential to obtain high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
(Benzylimino)(triphenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphines, depending on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
(Benzylimino)(triphenyl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with various metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with biological molecules.
Industry: The compound is used in the synthesis of advanced materials and as a reagent in organic synthesis
Wirkmechanismus
The mechanism of action of (Benzylimino)(triphenyl)-lambda~5~-phosphane involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, leading to specific biological effects. The pathways involved in these interactions are often related to the modulation of enzyme activity or the inhibition of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (Benzylimino)(triphenyl)-lambda~5~-phosphane include:
Triphenylphosphine: A widely used ligand in coordination chemistry and catalysis.
Benzylphosphine: A compound with similar structural features but different reactivity.
Phosphine oxides: Compounds formed by the oxidation of phosphines, with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of both benzylimino and triphenylphosphine moieties, which confer distinct reactivity and coordination properties. This makes it a valuable compound for various applications in chemistry and industry .
Eigenschaften
CAS-Nummer |
52826-45-6 |
|---|---|
Molekularformel |
C25H22NP |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
benzylimino(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C25H22NP/c1-5-13-22(14-6-1)21-26-27(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
InChI-Schlüssel |
LJVKTMWBWPOZKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




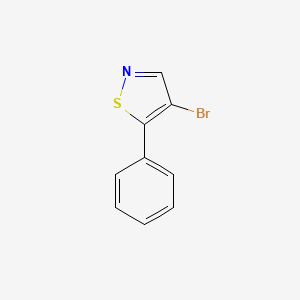
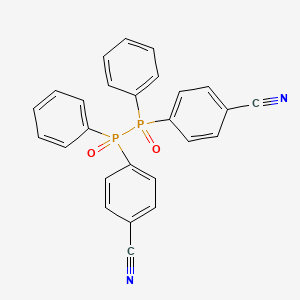
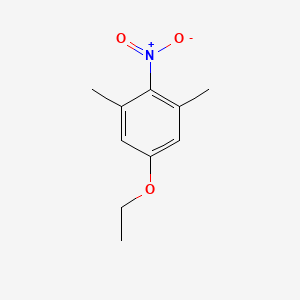
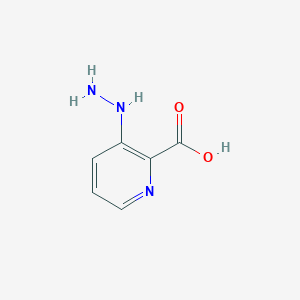
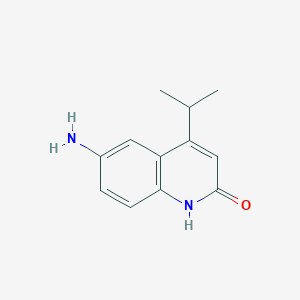
![5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B13985379.png)
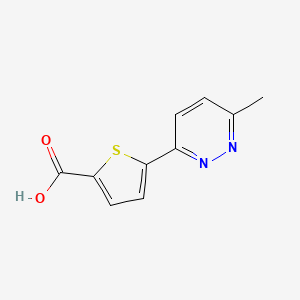
![3-chloro-4-[di(propan-2-yl)amino]-7,8-dihydro-5H-thiopyrano[4,3-b]pyran-2-one](/img/structure/B13985391.png)
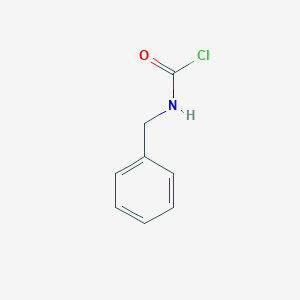

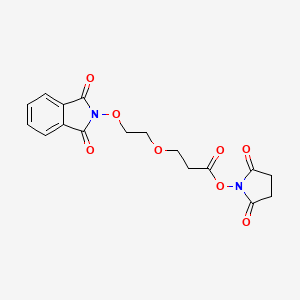
![[4,5-Dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate](/img/structure/B13985397.png)
